Oxprenolol

描述

准备方法

Oxprenolol can be synthesized through various methods. One common synthetic route involves the reaction of 1-(2-allyloxyphenoxy)-3-chloropropane with isopropylamine . The reaction conditions typically include the use of a solvent such as ethanol and a temperature range of 50-60°C. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反应分析

Metabolic Pathways of Oxprenolol

This compound is metabolized extensively in the liver through phase I (oxidation) and phase II (conjugation) reactions. Key pathways include:

Phase I Reactions: Oxidative Metabolism

-

Cytochrome P450 (CYP2D6) Involvement : CYP2D6 catalyzes oxidative transformations, including hydroxylation and dealkylation, producing hydroxylated metabolites .

-

Minor Oxidative Pathways : These include formation of epoxides and other intermediate species, though these pathways are less dominant .

Phase II Reactions: Glucuronidation

-

Direct O-Glucuronidation : The primary metabolic pathway involves conjugation of this compound with glucuronic acid, forming water-soluble metabolites for renal excretion .

-

Enzymatic Process : UDP-glucuronosyltransferases (UGTs) mediate this reaction, enhancing excretion efficiency .

Key Enzymatic Interactions

| Enzyme | Role | Reaction Type | Metabolite |

|---|---|---|---|

| CYP2D6 | Oxidative metabolism (hydroxylation) | Phase I | Hydroxylated this compound |

| UGTs | Glucuronide conjugation | Phase II | This compound-O-glucuronide |

High-Performance Liquid Chromatography (HPLC)

-

Used to separate and quantify this compound and nine radiolabeled metabolites in biological fluids .

-

Provides resolution for hydroxylated and glucuronidated metabolites.

Electrogenerated Chemiluminescence (ECL)

-

Detects this compound via reaction with tris-(2,2′-bipyridine)ruthenium(II) [Ru(bpy)₃²⁺], targeting its secondary amino group .

-

Sensitivity: Linear range of 0.0001–0.04 mmol L⁻¹ (11–12,000 ng mL⁻¹) .

Metabolite Profile and Excretion

-

Primary Metabolites : this compound-O-glucuronide (inactive) and hydroxylated derivatives .

-

Excretion Routes :

Stability and Degradation Reactions

-

Photodegradation : Limited data, but β-blockers generally undergo photolytic cleavage under UV light.

-

Hydrolysis : Stable in acidic conditions but may degrade in strong alkaline environments due to ester cleavage (allyloxy group) .

Pharmacokinetic Correlations

Clinical Implications of Metabolism

-

Drug-Drug Interactions : CYP2D6 inhibitors (e.g., quinidine) may reduce oxidative metabolism, increasing plasma levels .

-

Genetic Variability : CYP2D6 polymorphisms can alter metabolic efficiency, necessitating dose adjustments in poor metabolizers .

This synthesis of chemical reactions underscores this compound’s reliance on hepatic enzymes for biotransformation, with glucuronidation being the dominant detoxification pathway. Analytical advancements like HPLC and ECL enhance metabolite profiling, critical for pharmacokinetic and safety studies .

科学研究应用

Cardiovascular Applications

Oxprenolol is primarily indicated for:

- Hypertension : It effectively lowers blood pressure by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

- Angina Pectoris : By reducing cardiac workload and oxygen demand, this compound alleviates chest pain associated with angina.

- Cardiac Arrhythmias : It helps in managing irregular heartbeats by stabilizing cardiac electrical activity.

- Myocardial Infarction : this compound is used post-myocardial infarction to improve survival rates and reduce the risk of subsequent heart attacks.

- Adjunctive Management of Thyrotoxicosis : It mitigates symptoms like tachycardia associated with hyperthyroidism.

Cancer Cachexia Management

Recent studies have highlighted the potential of this compound, particularly its stereoisomer S-oxprenolol, in addressing cancer cachexia—a syndrome characterized by severe weight loss and muscle wasting in cancer patients.

- Research Findings : A study demonstrated that S-oxprenolol significantly reduced mortality and weight loss in preclinical models of cancer cachexia. In the Yoshida AH130 rat model, S-oxprenolol showed a dose-dependent effect on body weight loss compared to its R-enantiomer, suggesting its potential for human application in managing cachexia .

| Treatment Group | Weight Loss Reduction | Survival Rate Improvement |

|---|---|---|

| S-Oxprenolol (50 mg/kg) | Significant | Improved (HR: 0.49) |

| R-Oxprenolol (50 mg/kg) | Non-significant | No significant change (HR: 0.83) |

Pregnancy Considerations

The use of this compound during pregnancy has raised concerns regarding fetal safety. Limited data indicate a possible association between first-trimester exposure and congenital malformations such as cleft lip and palate. However, further research is necessary to establish definitive risks.

- Clinical Recommendations : Monitoring fetal growth is advised for pregnancies complicated by maternal hypertension where this compound has been administered. The absolute risk of neonatal complications remains unquantified but requires careful assessment .

Acute Poisoning Management

This compound poisoning, while rare, can lead to severe complications. Case studies have documented instances of overdose resulting in coma and death.

- Management Protocols : In severe cases of this compound poisoning, high-dose glucagon infusion has been shown to restore normal blood pressure effectively . The critical period for intervention is within the first few hours post-ingestion.

Summary of Research Findings

The diverse applications of this compound underscore its significance in both traditional and emerging therapeutic areas. The following table summarizes key findings from various studies:

| Application Area | Key Findings |

|---|---|

| Cardiovascular Health | Effective in managing hypertension, angina, arrhythmias, and post-MI care |

| Cancer Cachexia | S-Oxprenolol shows promise in reducing weight loss and improving survival |

| Pregnancy Safety | Potential risks associated with congenital malformations; requires monitoring |

| Acute Poisoning | High-dose glucagon critical for management; severe cases documented |

作用机制

Oxprenolol exerts its effects by competing with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds to beta-1 adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of catecholamines like epinephrine and norepinephrine . This leads to a decrease in heart rate, cardiac output, and blood pressure. Additionally, this compound binds to beta-2 adrenergic receptors in bronchiole smooth muscle, causing vasoconstriction . By inhibiting the production of renin in the juxtaglomerular apparatus, this compound reduces the formation of angiotensin II and aldosterone, leading to decreased vasoconstriction and water retention .

相似化合物的比较

Oxprenolol is often compared with other beta-adrenergic antagonists such as propranolol, atenolol, and metoprolol . Unlike propranolol, this compound has intrinsic sympathomimetic activity, which means it can partially activate beta-adrenergic receptors while blocking them . This property can reduce the risk of severe bradycardia and heart failure compared to propranolol . Atenolol and metoprolol are more hydrophilic than this compound, resulting in fewer central nervous system-related side effects .

Similar Compounds

- Propranolol

- Atenolol

- Metoprolol

- Timolol

- Nadolol

This compound’s unique combination of lipophilicity and intrinsic sympathomimetic activity makes it a valuable compound in both clinical and research settings .

属性

Key on ui mechanism of action |

Like other beta-adrenergic antagonists, oxprenolol competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. Like propranolol and timolol, oxprenolol binds at beta(1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine and decreasing heart rate, cardiac output, and systolic and diastolic blood pressure. It also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction. By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin, thereby inhibiting angiotensin II and aldosterone production. Oxprenolol therefore inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone, respectively. |

|---|---|

CAS 编号 |

22972-96-9 |

分子式 |

C15H23NO3 |

分子量 |

265.35 g/mol |

IUPAC 名称 |

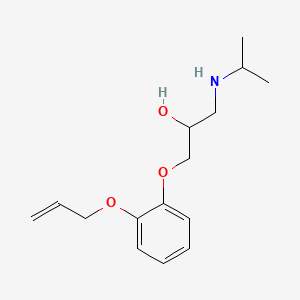

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/t13-/m0/s1 |

InChI 键 |

CEMAWMOMDPGJMB-ZDUSSCGKSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O |

手性 SMILES |

CC(C)NC[C@@H](COC1=CC=CC=C1OCC=C)O |

规范 SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O |

物理描述 |

Solid |

相关CAS编号 |

6452-73-9 (hydrochloride) |

溶解度 |

6.80e-01 g/L |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。